Methyl 3-(2-ethoxyphenyl)prop-2-enoate
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Overview
Description
Methyl 3-(2-ethoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C12H14O3 It is an ester derivative of cinnamic acid, characterized by the presence of an ethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-ethoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(2-ethoxyphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(2-ethoxyphenyl)prop-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-(2-ethoxyphenyl)prop-2-enoic acid or 3-(2-ethoxyphenyl)prop-2-enal.
Reduction: 3-(2-ethoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 3-(2-ethoxyphenyl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and related biochemical processes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceutical agents. The compound’s structure allows for modifications that can lead to bioactive derivatives with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its ester functionality contributes to its utility in various formulations.
Mechanism of Action
The mechanism of action of methyl 3-(2-ethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the electronic effects of the ethoxy group and the conjugated double bond.
Comparison with Similar Compounds
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 3-(2-nitrophenyl)prop-2-enoate: Contains a nitro group, leading to different reactivity and applications.
Methyl 3-(3-methylphenyl)prop-2-enoate: Features a methyl group, affecting its chemical properties and uses.
Uniqueness: Methyl 3-(2-ethoxyphenyl)prop-2-enoate is unique due to the presence of the ethoxy group, which influences its reactivity and potential applications. The ethoxy group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Properties
CAS No. |
923955-22-0 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-7-5-4-6-10(11)8-9-12(13)14-2/h4-9H,3H2,1-2H3 |
InChI Key |
FWRKTDPPCXCWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)OC |
Origin of Product |
United States |
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